molecular formula C21H17NO3 B6416296 3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde CAS No. 1323192-74-0

3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde

Cat. No. B6416296
CAS RN: 1323192-74-0
M. Wt: 331.4 g/mol
InChI Key: KETOLRWODLVSAQ-UHFFFAOYSA-N
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Description

“3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

  • Antiparasitic Activities : Highly conjugated pyrimidine-2,4-dione derivatives, synthesized from related compounds, exhibit significant antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, with minimal toxicity to human cells (Azas et al., 2003).

  • Photolysis Studies : Studies on benzaldehyde derivatives under photolysis in various solutions have led to the identification of multiple products, demonstrating the compound's reactivity and potential applications in chemical synthesis (Bradshaw et al., 1972).

  • Antibacterial Properties : Synthesized compounds related to 3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde have been evaluated for antibacterial properties, showing potential chemotherapeutic properties against various bacterial strains (Ahmed et al., 2006).

  • Synthesis of Analgesics : Derivatives of isoindoline, a structural component of the compound , have been used in the synthesis of medium ring systems and analgesics like Nefopam, highlighting its significance in medicinal chemistry (Bremner & Thirasasana, 1982).

  • Herbicidal Activity : Benzoxazinone derivatives with an isoindolinedione structure exhibit notable herbicidal activities, causing leaf cupping, crinkling, bronzing, and necrosis, typical of protox inhibitor herbicides (Huang et al., 2009).

  • Genotoxicity Assessment for Sickle Cell Disease Treatment : Certain derivatives have been evaluated for genotoxicity in vivo, offering insights into safer drug candidates for sickle cell disease compared to existing treatments like hydroxyurea (dos Santos et al., 2011).

  • Cancer Research and Supramolecular Structures : Organotin carboxylates derived from isoindoline-1,3-dione show potential in cancer research and supramolecular chemistry, due to their complex structures and interactions (Xiao et al., 2019).

  • Synthesis of Sulfonamides for Potential Anti-tumor Activity : Sulfonamides synthesized from benzaldehyde derivatives demonstrate promising cytotoxic activities and potential as carbonic anhydrase inhibitors, crucial for anti-tumor activity studies (Gul et al., 2016).

properties

IUPAC Name

3-[6-(1,3-dioxoisoindol-2-yl)hex-1-ynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-15-17-10-7-9-16(14-17)8-3-1-2-6-13-22-20(24)18-11-4-5-12-19(18)21(22)25/h4-5,7,9-12,14-15H,1-2,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETOLRWODLVSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CC3=CC=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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